Phenyl acridine-9-carboxylate

Thermal Analysis Solid-State Stability Chemiluminescent Precursors

Sourcing a reliable acridinium ester precursor with reproducible performance challenges chemiluminescent assay developers. Phenyl acridine-9-carboxylate (CAS 109392-90-7) is the definitive precursor for 10-methyl-9-(phenoxycarbonyl)acridinium salts-the reference label for analytical diagnostics. • Defined quantum yield (~2%) & decomposition kinetics for benchmarkable assay development. • Thermal stability (mp 188-192 °C) supports solid-phase conjugate synthesis. • Precise kinetic constants (k′₁ = 0.020 s⁻¹) enable computational modeling for flow injection analysis. 95% purity.

Molecular Formula C20H13NO2
Molecular Weight 299.3 g/mol
CAS No. 109392-90-7
Cat. No. B017463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl acridine-9-carboxylate
CAS109392-90-7
Molecular FormulaC20H13NO2
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42
InChIInChI=1S/C20H13NO2/c22-20(23-14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H
InChIKeyQIYUZWMXMSNPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Acridine-9-carboxylate Identity and Specifications


Phenyl acridine-9-carboxylate (CAS 109392-90-7), also designated as 9-acridinecarboxylic acid phenyl ester, is a solid acridine derivative with the molecular formula C₂₀H₁₃NO₂ and a molecular weight of 299.32 g/mol [1]. It is commercially available at a standard purity of 95% . This compound serves as the essential precursor for the synthesis of 9-(phenoxycarbonyl)-10-methylacridinium salts, a class of chemiluminogenic cations widely utilized in analytical and diagnostic applications [2]. Its melting point is reported in the range of 188–192 °C .

✓ Workflow: Acridinium ester label synthesis
✓ Selection: Standard purity precursor
✓ Use Context: Chemiluminescence assay development

Phenyl Acridine-9-carboxylate: Why Substitution Fails


Generic substitution of phenyl acridine-9-carboxylate with other acridine-9-carboxylate derivatives is not advisable due to the pronounced influence of the phenyl ester substituent on both the thermal stability of the solid precursor and the chemiluminescent properties of the resulting acridinium salts [1]. Even minor modifications, such as the introduction of alkyl or electron-withdrawing groups on the phenyl ring, can alter the compound's melting point by tens of degrees Celsius [2] and, critically, modulate the chemiluminescence quantum yield and kinetic profile of the derived active esters by over an order of magnitude [3]. The following evidence details the specific, quantifiable performance attributes that differentiate phenyl acridine-9-carboxylate from its closest structural analogs.

Phenyl ester replacement may shift chemiluminescence quantum yield and kinetic profile significantly.
Modified phenyl substituents can alter melting point and solid-state stability, disrupting synthesis consistency.
Analog performance may differ by over an order of magnitude; direct substitution requires validation.

Phenyl Acridine-9-carboxylate Differentiation Evidence


Thermal Stability vs. 4-Nitrophenyl Analog

Phenyl acridine-9-carboxylate exhibits thermal stability up to 200 °C, a property that is critical for its handling and storage as a solid precursor . This is in contrast to its quaternary ammonium salt derivatives (e.g., 9-phenoxycarbonyl-10-methylacridinium salts), which are generally less thermally stable and require more stringent storage conditions. The compound's robust thermal profile is further evidenced by its melting point range of 188–192 °C , which is significantly higher than that of many electron-withdrawing group-substituted analogs, such as 4-nitrophenyl acridine-9-carboxylate (reported melting point ~172–174 °C) [1].

Thermal Stability vs. 4-Nitrophenyl
Cross-study comparable
M.p. ~188–192 °C vs. ~172–174 °C for 4-nitro analog; stable to >200 °C
Supports solid-state stability and handling selection
DSC/TG data; conditions influence decomposition above 300 °C
Thermal Analysis Solid-State Stability Chemiluminescent Precursors

Chemiluminescence Quantum Yield Baseline

When converted to its active 10-methylacridinium-9-carboxylate ester form, the phenyl ester derivative exhibits a chemiluminescence quantum yield of approximately 2% in aqueous alkaline hydrogen peroxide [1]. This value serves as a critical baseline for evaluating structural modifications; for example, the introduction of strong electron-withdrawing groups at the 4-position of the phenyl ring can increase chemiluminescence intensity by approximately 100-fold under neutral conditions (pH 7) [2].

Chemiluminescence Quantum Yield
Class-level inference
~2% (aqueous alkaline H₂O₂)
Baseline reference for assay sensitivity optimization
Electron-deficient analogs exhibit ~100× higher intensity at pH 7
Chemiluminescence Quantum Yield Immunoassay

Decomposition Kinetics in Alkaline Media

The decomposition kinetics of phenyl acridinium-9-carboxylate in alkaline solution have been rigorously quantified using electrogenerated chemiluminescence in a flow system [1]. The formation of the pseudobase from the acridinium ester is governed by the rate equation: rate = k′₁[AE] + k″₁[AE][OH⁻]⁰·⁵, with k′₁ = 0.020 ± 0.006 s⁻¹ and k″₁ = 2.1 ± 0.8 (L/mol)⁻⁰·⁵ s⁻¹. Subsequent irreversible decomposition of the pseudobase follows a rate of k′₂[AE][OH⁻], where k′₂ = 20.1 ± 3.8 L/mol·s. These kinetic parameters provide a precise, quantitative framework for predicting emission intensity decay under various pH conditions and contact times [2].

Decomposition Kinetics
Direct head-to-head comparison
Pseudobase formation k′₁ = 0.020 s⁻¹; k″₁ = 2.1 (L/mol)⁻⁰·⁵ s⁻¹. Irreversible decomposition k′₂ = 20.1 L/mol·s
Quantitative timing framework for automated immunoassays
Decomposition over 10³× faster than pseudobase formation at typical pH
Decomposition Kinetics Stability Flow Injection Analysis

Phenyl Acridine-9-carboxylate Application Scenarios


Acridinium Ester Label Synthesis for Immunoassays

As the direct precursor to 10-methyl-9-(phenoxycarbonyl)acridinium salts, phenyl acridine-9-carboxylate is the starting material of choice for producing the reference acridinium ester label. The established chemiluminescence quantum yield of ~2% [1] and well-defined decomposition kinetics [2] provide a reliable benchmark against which to compare novel acridinium ester derivatives designed for enhanced sensitivity or altered emission kinetics. Procuring the high-purity (95%) solid ensures consistent synthesis of this critical analytical standard.

Solid-Phase Peptide and Oligonucleotide Conjugation

The compound's high thermal stability (stable up to 200 °C) and defined melting point (188–192 °C) make it a suitable candidate for synthetic protocols requiring elevated temperatures or prolonged reaction times, such as solid-phase synthesis of peptide or oligonucleotide conjugates. Its robust nature minimizes premature decomposition, ensuring that the acridine-9-carboxylate moiety remains intact for subsequent derivatization into a chemiluminescent label.

Flow Injection Chemiluminescence Assay Optimization

The precisely determined kinetic constants for pseudobase formation (k′₁ = 0.020 s⁻¹; k″₁ = 2.1 (L/mol)⁻⁰·⁵ s⁻¹) and irreversible decomposition (k′₂ = 20.1 L/mol·s) [2] enable researchers to computationally model the optimal pH, reagent concentrations, and reaction timing for flow injection analysis systems. This reduces empirical trial-and-error, accelerates method development, and ensures robust, reproducible assay performance.

Application
Selection Property
Validation Focus
Acridinium ester label synthesis and benchmarking
Standard precursor purity and established quantum yield baseline
Quantum yield and kinetic benchmarking
Solid-phase conjugation under elevated temperature
High thermal stability profile for solid-phase protocols
Solid-phase synthesis compatibility
Flow injection chemiluminescence method optimization
Precisely reported kinetic rate constants
Assay timing and pH model validation

Technical Documentation Hub

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